ethyl {[3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate
Overview
Description
Ethyl {[3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the indole derivative with ethyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the acetyl group can yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl {[3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl {[3-acetyl-1-(4-hydroxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl {[3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[3-acetyl-1-(4-methoxyphenyl)-2-methylindol-5-yl]oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-5-27-21(25)13-28-18-10-11-20-19(12-18)22(15(3)24)14(2)23(20)16-6-8-17(26-4)9-7-16/h6-12H,5,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCVEILSKMPNLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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